4-(4-Methylpyrimidin-2-YL)benzaldehyde
Overview
Description
4-(4-Methylpyrimidin-2-YL)benzaldehyde is a chemical compound with the molecular formula C12H10N2O. It is known for its potential biological activity and diverse applications in scientific research. This compound features a benzaldehyde group attached to a 4-methylpyrimidin-2-yl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpyrimidin-2-YL)benzaldehyde typically involves the condensation of 4-methylpyrimidine with benzaldehyde under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction can be accelerated using electrospray ionization combined with ion mobility spectrometry and mass spectrometry techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale Biginelli reactions using heterogeneous catalysts such as Montmorillonite-KSF. This method offers a green and efficient approach with high yields and short reaction times under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpyrimidin-2-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(4-Methylpyrimidin-2-YL)benzoic acid.
Reduction: 4-(4-Methylpyrimidin-2-YL)benzyl alcohol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Methylpyrimidin-2-YL)benzaldehyde has gained significant attention in scientific research due to its potential biological activity and diverse applications. It is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and molecular pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrimidin-2-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting cellular processes and pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4-(Pyrimidin-2-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrimidine ring.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring instead of the pyrimidine ring.
Uniqueness: 4-(4-Methylpyrimidin-2-YL)benzaldehyde is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its biological activity and make it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-6-7-13-12(14-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAHWKLZGBIAKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627120 | |
Record name | 4-(4-Methylpyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-95-7 | |
Record name | 4-(4-Methyl-2-pyrimidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433920-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylpyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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